molecular formula C20H24ClN3O4 B2513098 N'-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953180-95-5

N'-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2513098
CAS No.: 953180-95-5
M. Wt: 405.88
InChI Key: YRPDSXXOPDZBBB-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the reaction of furan-2-carbaldehyde with piperidine in the presence of a reducing agent to form 1-[(furan-2-yl)methyl]piperidine.

    Amidation Reaction: The next step involves the reaction of 1-[(furan-2-yl)methyl]piperidine with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include primary amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of novel polymers with unique properties.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chloro-4-methylphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
  • N’-(3-chloro-4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Uniqueness

N’-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to the presence of both a furan ring and a piperidine ring, which may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4/c1-27-18-5-4-15(11-17(18)21)23-20(26)19(25)22-12-14-6-8-24(9-7-14)13-16-3-2-10-28-16/h2-5,10-11,14H,6-9,12-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPDSXXOPDZBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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